Cas no 477848-04-7 (N'-(E)-(3-Bromo-2-hydroxy-5-methoxyphenyl)methylidene-2-furohydrazide)

N'-(E)-(3-Bromo-2-hydroxy-5-methoxyphenyl)methylidene-2-furohydrazide Chemical and Physical Properties
Names and Identifiers
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- N'-(E)-(3-Bromo-2-hydroxy-5-methoxyphenyl)methylidene-2-furohydrazide
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N'-(E)-(3-Bromo-2-hydroxy-5-methoxyphenyl)methylidene-2-furohydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N142930-1mg |
N'-[(E)-(3-Bromo-2-hydroxy-5-methoxyphenyl)methylidene]-2-furohydrazide |
477848-04-7 | 1mg |
$ 80.00 | 2022-06-03 | ||
TRC | N142930-0.5mg |
N'-[(E)-(3-Bromo-2-hydroxy-5-methoxyphenyl)methylidene]-2-furohydrazide |
477848-04-7 | 0.5mg |
$ 50.00 | 2022-06-03 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00877722-1g |
N'-[(1E)-(3-Bromo-2-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide |
477848-04-7 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
A2B Chem LLC | AI76395-1mg |
N'-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide |
477848-04-7 | >90% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AI76395-1g |
N'-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide |
477848-04-7 | >90% | 1g |
$1295.00 | 2024-04-19 | |
A2B Chem LLC | AI76395-5mg |
N'-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide |
477848-04-7 | >90% | 5mg |
$214.00 | 2024-04-19 | |
TRC | N142930-2.5mg |
N'-[(E)-(3-Bromo-2-hydroxy-5-methoxyphenyl)methylidene]-2-furohydrazide |
477848-04-7 | 2.5mg |
$ 155.00 | 2022-06-03 | ||
A2B Chem LLC | AI76395-10mg |
N'-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide |
477848-04-7 | >90% | 10mg |
$240.00 | 2024-04-19 | |
A2B Chem LLC | AI76395-500mg |
N'-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide |
477848-04-7 | >90% | 500mg |
$720.00 | 2024-04-19 |
N'-(E)-(3-Bromo-2-hydroxy-5-methoxyphenyl)methylidene-2-furohydrazide Related Literature
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David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
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Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
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Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
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Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
Additional information on N'-(E)-(3-Bromo-2-hydroxy-5-methoxyphenyl)methylidene-2-furohydrazide
N'-(E)-(3-Bromo-2-hydroxy-5-methoxyphenyl)methylidene-2-furohydrazide: A Comprehensive Overview
The compound with CAS No. 477848-04-7, commonly referred to as N'-(E)-(3-Bromo-2-hydroxy-5-methoxyphenyl)methylidene-2-furohydrazide, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a furohydrazide moiety and a substituted phenyl group. The furohydrazide core is a derivative of furan, a five-membered aromatic heterocycle, and the hydrazide functional group, which is known for its versatility in chemical reactions. The phenyl group attached to the molecule is further substituted with bromine, hydroxyl, and methoxy groups, introducing additional complexity and potential biological activity.
Recent studies have highlighted the potential of N'-(E)-(3-Bromo-2-hydroxy-5-methoxyphenyl)methylidene-2-furohydrazide as a promising candidate in drug discovery. Researchers have explored its ability to interact with various biological targets, including enzymes and receptors, which are implicated in diseases such as cancer and neurodegenerative disorders. The bromine substitution on the phenyl ring is particularly significant, as it can influence the molecule's electronic properties and bioavailability. Additionally, the hydroxyl and methoxy groups contribute to the molecule's polarity and hydrogen bonding capacity, which are critical for its interaction with biological systems.
The synthesis of this compound involves a multi-step process that combines principles from organic synthesis and catalysis. One of the key steps involves the formation of the furohydrazide moiety through a condensation reaction between furan derivatives and hydrazine derivatives. This step is often optimized using catalytic systems to enhance yield and selectivity. Subsequent steps involve the introduction of the bromine, hydroxyl, and methoxy groups onto the phenyl ring, which requires precise control over reaction conditions to ensure regioselectivity.
One of the most exciting developments in recent research is the exploration of N'-(E)-(3-Bromo-2-hydroxy-5-methoxyphenyl)methylidene-2-furohydrazide as a potential anticancer agent. Studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its ability to inhibit key pathways involved in tumor growth and metastasis. The methoxy group on the phenyl ring has been shown to enhance the molecule's stability in biological environments, while the bromine substitution may play a role in modulating its pharmacokinetic properties.
In addition to its therapeutic potential, this compound has also been investigated for its role in materials science. Researchers have explored its ability to form self-assembled monolayers and its potential as a building block for supramolecular architectures. The furohydrazide moiety is particularly interesting in this context due to its ability to participate in hydrogen bonding and other non-covalent interactions.
From an environmental perspective, there is growing interest in understanding the fate and transport of N'-(E)-(3-Bromo-2-hydroxy-5-methoxyphenyl)methylidene-2-furohydrazide in natural systems. Studies have shown that this compound undergoes biodegradation under specific conditions, although further research is needed to fully characterize its environmental impact.
In conclusion, N'-(E)-(3-Bromo-2-hydroxy-5-methoxyphenyl)methylidene-2-furohydrazide (CAS No. 477848-04-7) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structure, combined with recent advances in synthetic methods and biological studies, positions it as a valuable tool for future research and development.
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